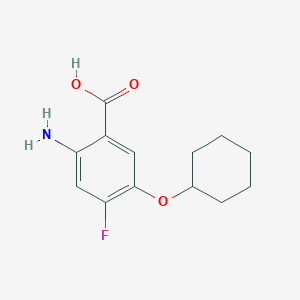

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-cyclohexyloxy-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-10-7-11(15)9(13(16)17)6-12(10)18-8-4-2-1-3-5-8/h6-8H,1-5,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLCEDFJGXUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333827-63-6 |

Source

|

| Record name | 2-amino-5-(cyclohexyloxy)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis and characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a substituted anthranilic acid derivative. Anthranilic acids are a vital class of compounds, serving as key building blocks in the development of pharmaceuticals, dyes, and fluorescent probes.[1][2][3] This document outlines a robust, multi-step synthetic pathway, beginning from a commercially viable starting material. Each stage of the synthesis is accompanied by a detailed, field-tested protocol. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to synthesizing this and structurally related molecules.

Strategic Approach: Retrosynthetic Analysis

Effective chemical synthesis begins with a logical deconstruction of the target molecule to identify a plausible and efficient forward-synthetic route. Our target, this compound, is a polysubstituted benzene ring. A retrosynthetic analysis suggests the following disconnections:

-

C-N Bond (Amine Formation): The 2-amino group can be reliably installed via the reduction of a nitro group (-NO₂). This is a standard and high-yielding transformation in aromatic chemistry.[4][5] This leads us to the precursor, 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid.

-

C-O Bond (Ether Formation): The 5-cyclohexyloxy ether linkage can be formed through a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.[6][7][8] Given the electron-withdrawing nature of the nitro and carboxylic acid groups, an SNAr reaction on a highly activated fluorinated ring is a strategically sound approach. This points to 4,5-difluoro-2-nitrobenzoic acid as a key starting material, which would react with cyclohexanol.

This analysis yields a robust three-step forward synthesis:

-

Step 1: Ether formation via nucleophilic aromatic substitution.

-

Step 2: Reduction of the nitro group to an amine.

-

Step 3: Purification and rigorous characterization of the final product.

Proposed Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis from 4,5-difluoro-2-nitrobenzoic acid.

Caption: Proposed synthesis of the target compound.

Step 1: Synthesis of 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid

Mechanism: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C-5 position of 4,5-difluoro-2-nitrobenzoic acid is activated by the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. Cyclohexanol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. This alkoxide then attacks the electron-deficient C-5 position, displacing the fluoride ion to form the desired ether linkage.

Experimental Protocol:

-

Setup: To a dry, 3-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF.

-

Nucleophile Formation: Cool the suspension to 0°C and add cyclohexanol (1.1 equivalents) dropwise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium cyclohexoxide.

-

SNAr Reaction: Add 4,5-difluoro-2-nitrobenzoic acid (1.0 equivalent) to the reaction mixture.

-

Heating: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into an ice-water mixture.

-

Acidification: Acidify the aqueous mixture to pH 2-3 using 6M HCl. This will precipitate the carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate product.

Step 2: Synthesis of this compound

Mechanism: The conversion of the aromatic nitro group to a primary amine is achieved via metal-catalyzed reduction.[9] Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) under refluxing conditions is a classic, effective, and scalable method for this transformation.[4] This method is often preferred in laboratory settings for its chemoselectivity, as it typically does not affect other functional groups like carboxylic acids or aromatic fluorides.[4][5]

Experimental Protocol:

-

Setup: Charge a round-bottom flask with the crude 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (1.0 equivalent) from the previous step.

-

Reagents: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent, followed by ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents).

-

Reaction: Heat the vigorously stirred suspension to reflux (approximately 80-90°C). Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration: After completion, cool the mixture and filter it through a pad of Celite while still warm to remove the iron salts and unreacted iron. Wash the filter cake with hot ethanol.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.[10]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the analytical process.

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Predicted ¹H and ¹⁹F NMR Data (Solvent: DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 10-12 | Broad Singlet | -COOH |

| ~7.1 | Doublet (d) | Ar-H (H-6) | |

| ~6.5 | Doublet (d) | Ar-H (H-3) | |

| 5.0-6.0 | Broad Singlet | -NH₂ | |

| ~4.4 | Multiplet (m) | -OCH- (cyclohexyl) | |

| 1.2-2.0 | Multiplet (m) | Cyclohexyl -CH₂- protons[11][12] | |

| ¹⁹F | -120 to -140 | Singlet or Doublet | Ar-F[13][14][15] |

Rationale: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine. The exact chemical shifts are influenced by the electron-donating effects of the amino and alkoxy groups and the electron-withdrawing effect of the carboxylic acid.[16][17] The ¹⁹F NMR chemical shift is highly sensitive to its electronic environment.[14][18]

Table 2: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Value / Range | Assignment of Key Signals |

| FT-IR | 3300-3500 cm⁻¹ | N-H stretching (symmetric & asymmetric)[19][20] |

| 2500-3300 cm⁻¹ | O-H stretching (broad, from carboxylic acid) | |

| ~1680 cm⁻¹ | C=O stretching (carbonyl of carboxylic acid)[21] | |

| 1200-1300 cm⁻¹ | C-O stretching (aryl ether) | |

| 1000-1100 cm⁻¹ | C-F stretching | |

| MS (ESI-) | m/z = 268.1 | [M-H]⁻ |

Rationale: The IR spectrum will be dominated by the characteristic stretches of the amine, carboxylic acid, and ether functional groups.[22][23][24] Mass spectrometry will confirm the molecular weight of the compound; the negative ion mode is suitable for detecting the deprotonated carboxylate.

Safety, Handling, and Storage

-

Handling: All synthesis and handling steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent Hazards: Pay special attention to sodium hydride (flammable solid, reacts violently with water) and strong acids/bases.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide details a logical and reproducible pathway for the synthesis of this compound. By employing a retrosynthetic strategy, a practical three-step synthesis involving nucleophilic aromatic substitution and nitro group reduction has been established. The comprehensive characterization workflow, including predicted NMR, IR, and MS data, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for chemists engaged in the synthesis of complex aromatic building blocks for pharmaceutical and materials science applications.

References

Sources

- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 2. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 3. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. francis-press.com [francis-press.com]

- 9. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijddr.in [ijddr.in]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

"physicochemical properties of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with data. While the chemical structure of a compound like this compound defines its potential interaction with a biological target, its ultimate success is governed by a suite of fundamental physicochemical properties. These properties dictate how the molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME)—the very factors that determine therapeutic efficacy and safety.[1][2]

This guide provides a comprehensive framework for characterizing this compound. As experimental data for this specific molecule is not extensively published, we will focus on the authoritative methodologies and rationale required for its complete physicochemical profiling. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic insights behind them. We will explore the critical assays and predictive assessments that form the foundation of a robust candidate selection process.[3][4]

Molecular Identifiers:

-

IUPAC Name: this compound[5]

-

CAS Number: 1333827-63-6[6]

-

Molecular Formula: C₁₃H₁₆FNO₃[6]

-

Molecular Weight: 253.27 g/mol [6]

Chemical Structure:

Section 1: Aqueous Solubility

1.1. Scientific Rationale

Aqueous solubility is a gatekeeper property in drug development.[7] Insufficient solubility can cripple a drug candidate, leading to poor absorption from the gastrointestinal tract, unreliable results in biological assays, and significant challenges in developing intravenous or oral formulations.[8][9][10] Therefore, accurately determining the solubility profile under various pH conditions is a mandatory first step. We differentiate between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Assessed early in discovery, this measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[10][11] It is a high-throughput method that flags potential precipitation issues in in vitro assays.[8][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period.[11] This value is the gold standard for preformulation and is critical for predicting oral absorption.[9]

1.2. Predicted and Analog Data Summary

While specific experimental data for this compound is not publicly available, we can analyze its structural components—a fluorinated aminobenzoic acid core with a bulky, lipophilic cyclohexyloxy group—to anticipate its likely behavior. The carboxylic acid and amino groups suggest pH-dependent solubility, while the cyclohexyloxy moiety will likely decrease overall aqueous solubility compared to less substituted analogs.

| Property | Predicted Value/Behavior | Rationale & Comparative Data |

| Aqueous Solubility | Low to moderate; strongly pH-dependent. | The cyclohexyloxy group increases lipophilicity, likely reducing solubility. The presence of both an acidic (carboxylic acid) and a basic (amine) group means solubility will be lowest near its isoelectric point and will increase at pH values where either the acid is deprotonated or the amine is protonated.[12] |

| Related Analog Data | 2-Amino-5-fluorobenzoic acid has a melting point of 181-183 °C, indicating a stable crystal lattice that requires energy to disrupt for solvation.[13] The addition of the large cyclohexyloxy group may alter crystal packing and influence the energy required for dissolution. |

1.3. Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage screening.[9][11]

Methodology:

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dispensing: In a 96-well microplate, add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first well of a series, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is recorded as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method provides the definitive equilibrium solubility value.[11]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure a true equilibrium is reached between the solid and dissolved states.[11]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Filtration: Carefully remove an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Section 2: Lipophilicity (LogP and LogD)

2.1. Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master regulator of ADME properties.[14][15][] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[2][17]

-

LogP (Partition Coefficient): Measures the distribution of the neutral form of a molecule between n-octanol and water. It is an intrinsic property of the compound.

-

LogD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) of a molecule between n-octanol and water at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[14] The relationship between LogP, LogD, and pKa is fundamental to predicting a drug's behavior.

An optimal lipophilicity is required; while high lipophilicity can improve membrane permeability, excessively high values (e.g., LogD > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[][18]

2.2. Predicted Data Summary

| Property | Predicted Value | Rationale & Comparative Data |

| LogP | ~3.5 - 4.5 | The aromatic core, fluorine, and especially the cyclohexyloxy group contribute significantly to lipophilicity. The amino and carboxylic acid groups provide some polarity. A structurally related compound, 2-amino-5-butan-2-yloxy-4-fluorobenzoic acid, has a calculated XLogP3 of 2.7, suggesting our target compound with a larger cyclohexyl group will be more lipophilic.[19] |

| LogD at pH 7.4 | ~1.5 - 2.5 | At physiological pH 7.4, the carboxylic acid (pKa ~4-5) will be predominantly deprotonated (anionic), and the aromatic amine (pKa ~2-3) will be mostly neutral. The ionization of the carboxylate will significantly increase the compound's affinity for the aqueous phase, resulting in a LogD value that is substantially lower than its LogP.[12] |

2.3. Experimental Protocol: Shake-Flask Method for LogD₇.₄

This classic "shake-flask" method remains the reference standard for determining partition coefficients.[14]

Methodology:

-

Phase Preparation: Prepare a solution of n-octanol saturated with pH 7.4 PBS buffer and, separately, a solution of pH 7.4 PBS buffer saturated with n-octanol. This pre-saturation is critical for accurate results.

-

Compound Dosing: Prepare a stock solution of the compound in the aqueous phase (saturated buffer).

-

Partitioning: In a screw-cap vial, combine a known volume of the aqueous compound solution with an equal volume of the saturated n-octanol.

-

Equilibration: Vigorously shake the vial for 1-2 hours to facilitate partitioning, then allow the phases to separate completely by letting it stand or by centrifugation.

-

Sampling: Carefully withdraw aliquots from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Section 3: Ionization Constant (pKa)

3.1. Scientific Rationale

The vast majority of drugs are weak acids or bases.[20] The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[21] This parameter is of paramount importance as the ionization state of a drug profoundly affects its solubility and permeability across biological membranes—the cornerstones of oral absorption described by the pH-partition hypothesis.[12][21] Knowledge of a compound's pKa values allows for the prediction of its charge state in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5).[22][23]

This compound is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (aromatic amine). It will therefore have at least two pKa values.

3.2. Predicted Data Summary

| Functional Group | Predicted pKa | Rationale |

| Carboxylic Acid (-COOH) | 3.5 - 4.5 | The electron-withdrawing effect of the fluorine atom on the aromatic ring will increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

| Aromatic Amine (-NH₂) | 2.0 - 3.0 | Aromatic amines are generally weak bases. The acidity of its conjugate acid is increased (pKa is lowered) by the electron-withdrawing fluorine and carboxylic acid groups on the same ring. |

3.3. Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a solution of water and a co-solvent (e.g., methanol or DMSO) to ensure adequate solubility. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH value after each incremental addition of the titrant.

-

Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the curve's inflection points.

Section 4: Solid-State and Thermal Properties

4.1. Scientific Rationale

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution rate. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications, as different polymorphs may exhibit different solubilities and melting points.[4]

Melting Point (Tm): The melting point is a fundamental thermal property that provides an indication of the purity and the strength of the crystal lattice.[24] A sharp melting point range (typically <2°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.

4.2. Experimental Protocol: Melting Point Determination by Capillary Method

This is the standard pharmacopeial method for melting point determination.[25]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.[25]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[26]

-

Rapid Heating (Optional): Perform a preliminary rapid heating run to determine the approximate melting temperature.

-

Accurate Determination: For the formal measurement, start with a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Section 5: Chemical Stability

5.1. Scientific Rationale

Assessing the intrinsic chemical stability of a drug candidate is a non-negotiable step.[27] Stability studies identify potential degradation pathways and degradation products, which is essential for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods.[28][29] Forced degradation (or stress testing) is a process where the drug substance is exposed to conditions more severe than accelerated storage to intentionally produce degradation products.[27][30]

5.2. Experimental Protocol: Forced Degradation Study

This protocol outlines a typical set of stress conditions as recommended by ICH guidelines.[27][28] The goal is to achieve 5-20% degradation of the parent compound.[29]

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various solvents and also test the solid material.

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically a reverse-phase method with a photodiode array detector).

-

Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Determine the number and relative amounts of degradation products formed.

-

Perform a mass balance to ensure all major degradants are accounted for.

-

Visualizations: Workflows and Relationships

Caption: High-throughput kinetic solubility workflow.

Caption: Interplay of pKa and LogP on drug absorption.

Caption: Workflow for a forced degradation study.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, data-driven process that underpins its entire development trajectory. By systematically evaluating its solubility, lipophilicity, ionization, thermal properties, and stability using the robust experimental frameworks detailed in this guide, researchers can build a complete profile of the molecule. This profile is not merely a collection of data points; it is an integrated dataset that enables informed decision-making, mitigates late-stage attrition, and ultimately guides the optimization and formulation strategies necessary to transform a promising compound into a successful therapeutic agent.

References

-

Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [27]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [21]

-

Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [14]

-

Gombar, V. K., & de la Torre, B. G. (2014). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [3]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [28]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [22]

-

Al-Ghamdi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [23]

-

Antylia Scientific. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [30]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [29]

-

Hostetler, C., et al. (1994). High lipophilicity decreases drug transport across intestinal epithelial cells. Journal of Pharmacology and Experimental Therapeutics. [18]

-

Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. [12]

-

Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism. [8]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. [24]

-

Westlab Canada. (2023). Measuring the Melting Point. [26]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [31]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [25]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [9]

-

Wikipedia. (n.d.). Melting point. [32]

-

Pion Inc. (2024). What is Lipophilicity?. [15]

-

Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [20]

-

Sigma-Aldrich. (n.d.). Alectinib HCl | 1256589-74-8.

-

University of Alberta. (n.d.). Melting point determination.

-

Enamine. (n.d.). Aqueous Solubility Assay. [11]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [10]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [4]

-

Chemspace. (2022). Compound solubility measurements for early drug discovery. [7]

-

BOC Sciences. (2024). Lipophilicity of Drug. []

-

Creative Biolabs. (n.d.). Lipophilicity. [17]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [1]

-

CymitQuimica. (n.d.). CAS 1256589-74-8. [33]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [34]

-

Pharmaffiliates. (n.d.). CAS No : 1256589-74-8| Chemical Name : Alectinib Hydrochloride. [35]

-

Kypreos, D. N., & Zervou, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [2]

-

LGC Standards. (n.d.). CH5424802 (Alectinib) Hydrochloride. [36]

-

AChemBlock. (n.d.). Alectinib HCl 98% | CAS: 1256589-74-8. [37]

-

PubChem. (n.d.). 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid. [19]

-

ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2. [13]

-

Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid 97 446-08-2.

-

PubChemLite. (n.d.). This compound (C13H16FNO3). [5]

-

PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. [38]

-

BLDpharm. (n.d.). 1333827-63-6|this compound. [6]

-

Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid. [39]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pacelabs.com [pacelabs.com]

- 5. PubChemLite - this compound (C13H16FNO3) [pubchemlite.lcsb.uni.lu]

- 6. 1333827-63-6|this compound|BLD Pharm [bldpharm.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]

- 14. emerypharma.com [emerypharma.com]

- 15. What is Lipophilicity? [pion-inc.com]

- 17. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 18. High lipophilicity decreases drug transport across intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid | C11H14FNO3 | CID 61993512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is pKa and how is it used in drug development? [pion-inc.com]

- 22. drughunter.com [drughunter.com]

- 23. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 24. promptpraxislabs.com [promptpraxislabs.com]

- 25. thinksrs.com [thinksrs.com]

- 26. westlab.com [westlab.com]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nelsonlabs.com [nelsonlabs.com]

- 29. onyxipca.com [onyxipca.com]

- 30. acdlabs.com [acdlabs.com]

- 31. biopharminternational.com [biopharminternational.com]

- 32. Melting point - Wikipedia [en.wikipedia.org]

- 33. CAS 1256589-74-8: 5H-Benzo[b]carbazole-3-carbonitrile, 9-e… [cymitquimica.com]

- 34. langhuapharma.com [langhuapharma.com]

- 35. pharmaffiliates.com [pharmaffiliates.com]

- 36. CH5424802 (Alectinib) Hydrochloride | LGC Standards [lgcstandards.com]

- 37. Alectinib HCl 98% | CAS: 1256589-74-8 | AChemBlock [achemblock.com]

- 38. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid (CAS No. 1333827-63-6), a specialized fluorinated anthranilic acid derivative. While detailed experimental literature on this specific molecule is sparse, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, potential physicochemical properties, analytical characterization, and prospective applications in medicinal chemistry. By drawing logical parallels from well-documented, structurally related aminobenzoic acids, this guide serves as a foundational resource for researchers interested in leveraging this unique chemical entity for novel drug discovery and development programs.

Core Compound Identification and Properties

This compound is a trifunctional organic molecule incorporating a fluorinated anthranilic acid scaffold with a bulky cyclohexyloxy substituent. This unique combination of functional groups suggests its potential as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2]

| Property | Value | Source |

| CAS Number | 1333827-63-6 | [1] |

| Molecular Formula | C₁₃H₁₆FNO₃ | [1][2] |

| Molecular Weight | 253.27 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F | [2] |

| InChI Key | JBCLCEDFJGXUSY-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.2 | [2] |

| Appearance | (Not specified; likely a solid at room temperature) | - |

Table 1: Key Identifiers and Physicochemical Properties of this compound.

Strategic Importance in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design.

-

Fluorinated Aromatic Core: The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[3] Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby influencing absorption and distribution.

-

Anthranilic Acid Scaffold: Anthranilic acid derivatives are privileged structures found in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[3]

-

Cyclohexyloxy Group: This bulky, lipophilic group can be expected to significantly influence the molecule's solubility and its steric interactions within a protein's binding pocket. This moiety can be crucial for establishing specific contacts with hydrophobic residues and enhancing target selectivity.

Caption: Proposed retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology. Researchers should perform appropriate small-scale trials and optimization.

Step 1: Williamson Ether Synthesis

-

Rationale: To introduce the cyclohexyloxy moiety via a reliable Sₙ2 reaction.

-

To a solution of methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoate.

Step 2: Saponification (Ester Hydrolysis)

-

Rationale: To convert the methyl ester to the corresponding carboxylic acid.

-

Dissolve the crude product from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC/LC-MS. Upon completion, acidify the mixture with aqueous HCl (e.g., 1N) to a pH of ~2-3.

-

Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried, and concentrated to yield 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

-

Rationale: To convert the nitro group to the primary amine, yielding the final product.

-

Dissolve the nitro compound from Step 2 in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or tin(II) chloride (SnCl₂).

-

If using Pd/C, purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

-

If using SnCl₂, the reaction is typically run in concentrated HCl.

-

Monitor the reaction until completion. Filter off the catalyst (if using Pd/C) through Celite.

-

Concentrate the filtrate. If an acid was used, neutralize with a base to precipitate the product. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. Based on methods for analogous aminobenzoic acids, the following techniques are recommended.

| Analytical Method | Expected Application & Rationale |

| HPLC-UV | Primary method for purity assessment and reaction monitoring. The aromatic rings and carboxyl group provide strong UV chromophores. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is a typical starting point. |

| LC-MS | Confirms the molecular weight of the parent compound and key intermediates. Provides crucial data for reaction tracking, especially for identifying byproducts. |

| ¹H NMR | Structural confirmation. Expect characteristic signals for the aromatic protons, the cyclohexyl protons (a complex multiplet), and the amine protons. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| ¹⁹F NMR | A critical technique to confirm the presence and environment of the fluorine atom on the aromatic ring. |

| FT-IR | To identify key functional groups, such as N-H stretches (amine), O-H stretch (carboxylic acid), and C=O stretch (carbonyl). |

| Melting Point | A simple and effective indicator of purity. A sharp melting range is indicative of a pure compound. |

Table 2: Recommended Analytical Methods for Characterization.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated anthranilic acid core and a bulky cyclohexyloxy substituent provides a rich scaffold for generating novel chemical entities with potentially enhanced pharmacological profiles. The synthetic and analytical frameworks proposed in this guide, derived from established chemical principles and data from analogous structures, offer a solid starting point for researchers. Future work should focus on the execution and optimization of the proposed synthesis, full characterization of the molecule, and its subsequent incorporation into screening libraries for various therapeutic targets, particularly in areas where anthranilic acid derivatives have shown promise, such as oncology and inflammation.

References

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Prepared by: Senior Application Scientist

Foreword: This document provides a comprehensive technical guide to the spectroscopic characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As experimental spectral data for this specific molecule is not widely published, this guide has been constructed based on first principles of spectroscopy and extensive data from structurally analogous compounds. It is designed to serve as an expert-level predictive guide for researchers, scientists, and drug development professionals, outlining the expected spectral characteristics and the rigorous methodologies required for its empirical verification. The causality behind experimental choices and interpretive reasoning is emphasized throughout to ensure a self-validating analytical approach.

Molecular Structure and Analytical Strategy

The target molecule, this compound, is a polysubstituted aromatic compound. Its structure incorporates several key functional groups: a carboxylic acid, a primary aromatic amine, a fluoro substituent, and a cyclohexyloxy ether. Each of these groups imparts distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive and confirmatory structural elucidation.

The analytical workflow is designed to synergistically combine these techniques to unambiguously determine the molecular structure.

Caption: A standard analytical workflow for structural elucidation.

The core of our analysis rests on predicting the spectral output of the molecule's key components, visualized below.

Caption: Molecular structure of the target compound with key atoms labeled for spectral assignment. (Note: Image placeholder used; a real diagram would show the chemical structure)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of the carbon and hydrogen framework. Due to the presence of exchangeable protons (-NH₂ and -COOH), a polar aprotic solvent like DMSO-d₆ is the superior choice for analysis, allowing for the observation of these signals.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the labile protons of the amine and carboxylic acid groups.[1]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm to ensure all signals, particularly the downfield carboxylic acid proton, are captured.

-

Employ a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be highly informative. The aromatic region will display two distinct signals, and the cyclohexyloxy group will show a complex set of aliphatic signals. The presence of fluorine will introduce additional splitting (coupling).

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Insights |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. Their chemical shift is concentration-dependent.[2] |

| ~7.4 - 7.6 | Doublet (d) | 1H | Ar-H (H-6) | This proton is ortho to the electron-donating amino group and meta to the ether, but its position relative to the fluorine atom will be a key determinant. It will show coupling to the fluorine. |

| ~6.8 - 7.0 | Doublet (d) | 1H | Ar-H (H-3) | This proton is ortho to the carboxylic acid group and meta to the fluorine. The electron-withdrawing nature of the carbonyl deshields it, but less so than H-6. It will also show coupling to the fluorine. |

| ~5.0 - 6.0 | Broad Singlet | 2H | NH₂ | Amine protons are also exchangeable and appear as a broad signal. Their chemical shift can vary significantly. |

| ~4.4 - 4.6 | Multiplet (m) | 1H | O-CH (H-1') | The proton on the carbon directly attached to the ether oxygen is the most deshielded of the aliphatic signals.[3] |

| ~1.2 - 2.0 | Multiplet (m) | 10H | Cyclohexyl CH₂ | The remaining 10 protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region.[4] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon backbone. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

| Predicted Signal (δ, ppm) | Assignment | Rationale & Authoritative Insights |

| ~168 | C=O | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2] |

| ~155 (d) | C-F | The carbon directly bonded to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant and will be significantly deshielded by the electronegative fluorine. |

| ~148 (d) | C-NH₂ | The carbon attached to the amino group (C2) is typically deshielded. It will exhibit a smaller ³JCF coupling to the fluorine. |

| ~145 (d) | C-O | The carbon bearing the ether linkage (C5) will be deshielded and show a ²JCF coupling. |

| ~115 (d) | Ar-CH (C6) | Aromatic CH carbon. |

| ~110 | C-COOH | The quaternary carbon attached to the carboxylic acid (C1). |

| ~105 (d) | Ar-CH (C3) | Aromatic CH carbon, shielded by the ortho-amino group. |

| ~75 | O-CH (C1') | The carbon of the cyclohexyloxy group bonded to oxygen appears in this region. |

| ~32 | Cyclohexyl CH₂ | Aliphatic carbons adjacent to the O-CH carbon. |

| ~25 | Cyclohexyl CH₂ | Remaining aliphatic carbons of the cyclohexane ring. |

| ~23 | Cyclohexyl CH₂ | Remaining aliphatic carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted Key IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Authoritative Insights |

| 3500 - 3300 | N-H Stretch | Primary Amine | Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes.[5] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | This is a very broad and characteristic absorption due to strong hydrogen bonding in the carboxylic acid dimer. It often overlaps with C-H stretching bands.[5] |

| ~2930, ~2850 | C-H Stretch | Cyclohexyl | Aliphatic C-H stretching vibrations. |

| ~1700 - 1670 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[5] |

| ~1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring | The N-H bending vibration of the primary amine often overlaps with the aromatic C=C stretching vibrations. |

| ~1250 | C-O Stretch | Ether / Carboxylic Acid | A strong band associated with the C-O stretching of the aryl ether and the carboxylic acid. |

| ~1100 | C-F Stretch | Fluoroaromatic | A strong, characteristic absorption for the C-F bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as the ultimate confirmation of the chemical formula. The fragmentation pattern offers additional structural proof.

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and preserving the molecular ion. ESI can be run in positive or negative ion mode.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectrum

-

Molecular Formula: C₁₃H₁₆FNO₃

-

Monoisotopic Mass: 253.1114 g/mol

-

Molecular Weight: 253.27 g/mol

In positive-ion ESI-MS , the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 254.1187. In negative-ion ESI-MS , the deprotonated molecule [M-H]⁻ at m/z 252.1042 would be observed.

A plausible fragmentation pathway for the protonated molecule is outlined below. Aromatic carboxylic acids commonly lose water and/or the entire carboxyl group.[6][7][8]

Sources

- 1. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR [m.chemicalbook.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Cyclohexane(110-82-7) 1H NMR spectrum [chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. GCMS Section 6.12 [people.whitman.edu]

A Technical Guide to the Solubility Profile of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid in Organic Solvents

Abstract

The characterization of a drug candidate's solubility is a cornerstone of pharmaceutical development, profoundly influencing its journey from laboratory synthesis to clinical efficacy.[1][2] This technical guide provides an in-depth analysis of the solubility profile of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a compound of interest in medicinal chemistry. We explore the molecule's structural attributes and their predicted influence on solubility. A detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method is presented, followed by a discussion of the expected solubility trends across a panel of pharmaceutically relevant organic solvents. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to guide solvent selection for synthesis, purification, crystallization, and pre-formulation activities.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, solubility is not merely a physical property; it is a critical determinant of a drug's ultimate success.[3] The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent dictates its bioavailability, manufacturability, and the feasibility of its formulation into a safe and effective dosage form.[1][4] Poor solubility can lead to a host of development challenges, including low absorption, insufficient exposure in preclinical models, and difficulties in creating stable formulations.[2][5] Therefore, a comprehensive understanding of an API's solubility in various media is essential from the earliest stages of drug discovery.[5]

This guide focuses on this compound. While specific data for this exact molecule is not publicly available, we can infer its behavior by analyzing its constituent functional groups and by referencing data from structurally similar compounds, such as 2-amino-5-fluorobenzoic acid and other aromatic carboxylic acids.[6][7] This document serves as a predictive and methodological framework for establishing its complete solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a molecule is governed by its structure, including its polarity, capacity for hydrogen bonding, and molecular size.[2] The structure of this compound presents several key features that will dictate its interactions with various solvents.

-

Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O).[8] This group generally confers solubility in polar solvents, particularly those that are hydrogen bond acceptors (like alcohols, DMSO) or can accept a proton (bases).[6]

-

Amino Group (-NH2): A primary aromatic amine is a polar, weakly basic group that can act as a hydrogen bond donor. Its presence, ortho to the carboxylic acid, introduces the possibility of intramolecular hydrogen bonding, which can slightly reduce its interaction with solvent molecules and thus impact solubility.

-

Cyclohexyl Ether (-O-C6H11): This is a large, nonpolar, and lipophilic group. It will significantly increase the molecule's hydrophobic character, decreasing its solubility in polar, aqueous environments and increasing its affinity for nonpolar organic solvents.[9]

-

Fluorine (-F): As the most electronegative element, the fluorine atom is a weak hydrogen bond acceptor and increases the polarity of the C-F bond. However, its overall effect on solubility is complex and often context-dependent.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic structure that contributes to solubility in less polar, aromatic solvents through van der Waals interactions.[6]

Overall Prediction: Based on this structural analysis, this compound is predicted to be an amphiphilic molecule with limited water solubility due to the large hydrophobic cyclohexyl group.[8][9] It is expected to exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) that can disrupt intermolecular hydrogen bonds in the solid state and engage in strong dipole-dipole interactions. Good solubility is also anticipated in polar protic solvents like alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding. Solubility is expected to be moderate in solvents of intermediate polarity (e.g., acetone, ethyl acetate) and poor in nonpolar hydrocarbon solvents (e.g., heptane, toluene).[6]

Rationale for Solvent Selection in Pharmaceutical Processing

The choice of solvent is a critical decision in pharmaceutical manufacturing, impacting not only solubility but also reaction efficiency, crystal form, purity, safety, and environmental footprint.[10][11] Solvents are typically categorized based on their polarity and their ability to donate or accept protons. For a comprehensive solubility profile, a diverse panel of solvents should be selected, representing different classes relevant to common pharmaceutical operations like synthesis, extraction, and crystallization.[12]

Solvent Classes for Profiling:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents can act as both hydrogen bond donors and acceptors. They are effective at solvating polar molecules, particularly those with -OH or -NH groups.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate) These solvents have high dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors and are particularly effective at dissolving polar compounds that can act as H-bond donors.[13]

-

Nonpolar Aprotic Solvents: (e.g., Toluene, Heptane, Cyclohexane) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. They primarily dissolve nonpolar, lipophilic compounds based on the "like dissolves like" principle.[6][14]

The selection should also consider regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which classify solvents based on their toxicity and place limits on their residual levels in the final drug product.[10][15]

Experimental Methodology: Equilibrium Solubility Determination

To ensure scientific rigor and trustworthiness, the determination of solubility must follow a validated, reproducible protocol. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by organizations like the OECD.[16][17][18]

Protocol: The Isothermal Shake-Flask Method

This protocol details the steps to measure the saturation solubility of the target compound at a specific temperature.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent when the system has reached equilibrium.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[19][20]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[21][22]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial containing the compound.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a defined temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.[22] Preliminary experiments can be run to confirm the time to equilibrium.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at the experimental temperature.[23]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from inflating the measured concentration.[18]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[24][25] Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the reference standard.[19]

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The entire workflow is visualized in the diagram below.

Expected Results and Discussion

While experimental data must be generated, a hypothetical but chemically reasoned solubility profile for this compound is presented in Table 1.

Table 1: Predicted Equilibrium Solubility at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale for Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Strong H-bond acceptor, effectively solvates both -COOH and -NH2 groups. |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Similar to DMSO, a powerful polar solvent capable of strong dipole interactions. | |

| Polar Protic | Methanol | 5.1 | 50 - 100 | Can H-bond with all polar groups; smaller alkyl chain allows better interaction. |

| Ethanol | 4.3 | 20 - 50 | Good H-bonding capability, but larger alkyl group slightly reduces polarity. | |

| Isopropanol (IPA) | 3.9 | 10 - 20 | Increased nonpolar character compared to ethanol further reduces solubility. | |

| Intermediate Polarity | Acetone | 5.1 | 15 - 30 | Good H-bond acceptor but lacks donor capability; balances polar/nonpolar features. |

| Ethyl Acetate | 4.4 | 5 - 15 | Moderate polarity and H-bond acceptance; less effective than ketones or alcohols. | |

| Nonpolar | Toluene | 2.4 | < 1 | Aromatic ring allows some interaction, but overall polarity mismatch is too great. |

| Heptane | 0.1 | < 0.1 | Highly nonpolar; unable to overcome the crystal lattice energy of the polar API. |

Discussion of Trends: The highest solubility is predicted in highly polar aprotic solvents like DMSO and DMF. These solvents are exceptionally effective at solvating both the hydrogen bond donating groups (-COOH, -NH2) and the polar C=O group, while also accommodating the nonpolar regions of the molecule.

Among polar protic solvents, a clear trend is expected: solubility will decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol). This is because the increasing nonpolar character of the solvent becomes less compatible with the polar functional groups of the solute.[9]

Solvents of intermediate polarity, like acetone and ethyl acetate, are predicted to offer moderate solubility. They provide a balance, being able to interact with the polar functionalities without being completely incompatible with the large lipophilic cyclohexyl group.

Finally, solubility in nonpolar solvents like toluene and heptane is expected to be negligible. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions holding the API molecules in their crystal lattice is far greater than the weak van der Waals forces that would be formed with these nonpolar solvents.[6]

Conclusion and Practical Implications

This guide outlines a systematic approach to characterizing the solubility of this compound. The analysis of its molecular structure predicts a profile of high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases. The provided shake-flask protocol offers a robust and reliable method for obtaining the precise quantitative data needed to confirm these predictions.

For drug development professionals, this information is directly applicable:

-

Process Chemistry: Solvents like methanol or ethyl acetate may be suitable for reaction and primary crystallization, while a nonpolar solvent like heptane could be an effective anti-solvent for inducing precipitation.

-

Formulation Science: For liquid formulations, polar solvents like ethanol or co-solvent systems may be explored. The low predicted solubility in nonpolar solvents suggests challenges for lipid-based formulations unless specific solubilizing excipients are used.

-

Purification: The differential solubility across various solvents can be exploited to design effective chromatographic or crystallization-based purification strategies.

Ultimately, a thorough solubility profile is an indispensable dataset that empowers scientists to make informed, rational decisions throughout the pharmaceutical development pipeline, mitigating risks and accelerating the path to a viable drug product.

References

-

Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599. Link

-

Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

De Angelis, F., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(19), 6598. Link

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097. Link

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Link

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Link

-

Kumar, V., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 10(4), 3326-3332. Link

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

West Pharma. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Bergström, C. A., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(18), 4850-4857. Link

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

ResearchGate. (2014). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

-

Filab. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. jmpas.com [jmpas.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 12. haltermann-carless.com [haltermann-carless.com]

- 13. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. oecd.org [oecd.org]

- 18. filab.fr [filab.fr]

- 19. pharmaguru.co [pharmaguru.co]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scielo.br [scielo.br]

- 23. govinfo.gov [govinfo.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Potential Biological Activity of Novel Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds

The deliberate incorporation of fluorine into molecular frameworks is a pivotal strategy in contemporary drug discovery. The singular physicochemical properties of the fluorine atom—its high electronegativity, diminutive size, and the robustness of the carbon-fluorine bond—can profoundly augment the therapeutic profile of a drug candidate.[1] These enhancements manifest as improved metabolic stability, modulated lipophilicity, greater binding affinity to biological targets, and superior bioavailability.[1] When this powerful halogen is integrated into the benzoic acid scaffold, a well-established "privileged structure" in medicinal chemistry, the resultant fluorinated benzoic acid derivatives emerge as a highly promising class of compounds with a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

This technical guide offers an in-depth exploration of the multifaceted biological activities of novel fluorinated benzoic acids. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential, the mechanistic underpinnings of their actions, and robust, field-proven methodologies for their evaluation.

Unveiling the Anticancer Potential

The benzoic acid framework is a constituent of numerous established anticancer agents, and the addition of fluorine can further amplify their effectiveness. Fluorinated benzoic acid derivatives have demonstrated the ability to trigger cell death in a variety of cancer cell lines, including breast, cervical, and squamous cancer cells, often through mechanisms such as cell cycle arrest and apoptosis.

Structure-Activity Relationship Insights

The positioning of the fluorine atom on the benzoic acid ring significantly influences the molecule's acidity and, consequently, its interaction with target proteins.[2] For instance, 2-fluorobenzoic acid exhibits the strongest acidity due to the "ortho effect," where the fluorine's proximity to the carboxylic acid group creates a potent inductive electron-withdrawing effect, stabilizing the carboxylate anion.[2] This heightened acidity can facilitate stronger binding to target enzymes.[2] While the para-isomer often contributes to better metabolic stability, the optimal fluorine placement is contingent on the specific biological target.[2]